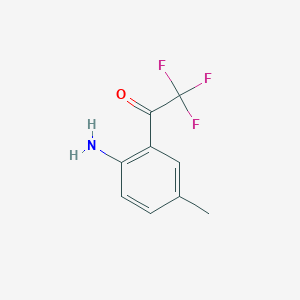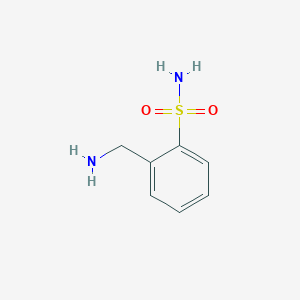
2-(Aminomethyl)benzenesulfonamide
Vue d'ensemble
Description
“2-(Aminomethyl)benzenesulfonamide” is a chemical compound that is part of the sulfonamide group . It is also known as “4-(2-Aminoethyl)benzenesulfonamide” and has a molecular weight of 200.26 . The linear formula for this compound is H2NCH2CH2C6H4SO2NH2 .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)benzenesulfonamide” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Aminomethyl)benzenesulfonamide” are not available, it’s known that sulfonamides can participate in a variety of reactions. For instance, they can act as inhibitors of carbonic anhydrase, an enzyme that plays a crucial role in regulating physiological processes .
Applications De Recherche Scientifique
Polymer-Supported Benzenesulfonamides in Chemical Transformations
2-(Aminomethyl)benzenesulfonamide and related compounds have been utilized as key intermediates in chemical transformations. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, are involved in diverse chemical reactions, including unusual rearrangements to yield a variety of privileged scaffolds (Fülöpová & Soural, 2015).
Inhibitors of Carbonic Anhydrase for Antimetastatic Activity
Ureido-substituted benzenesulfonamides, closely related to 2-(Aminomethyl)benzenesulfonamide, have been shown to inhibit several human carbonic anhydrases effectively. This inhibition activity is particularly significant in tumor-associated enzymes. Some compounds within this category have been observed to significantly inhibit metastasis formation in breast cancer models, making them candidates for antimetastatic drug development (Pacchiano et al., 2011).
Photodegradation and Photoproducts Analysis
The photodegradation of sulfamethoxazole, a compound structurally similar to 2-(Aminomethyl)benzenesulfonamide, has been studied, revealing several primary photoproducts. These studies are crucial for understanding the environmental fate and photostability of such compounds (Zhou & Moore, 1994).
Synthesis and Characterization for Antimicrobial Activity
Hybrid molecules, combining benzenesulfonamides with antimicrobial agents, have been synthesized and characterized. These compounds exhibit moderate antibacterial properties and have shown effectiveness against various gram-positive bacteria, including methicillin-resistant strains. This indicates potential applications in combating antibiotic-resistant bacterial infections (Zani et al., 2009).
Safety And Hazards
Orientations Futures
While specific future directions for “2-(Aminomethyl)benzenesulfonamide” are not mentioned, there is ongoing research into the development of sulfonamide-based compounds as inhibitors of carbonic anhydrases expressed in bacteria . This opens a new door for the future development of treatments for various diseases .
Propriétés
IUPAC Name |
2-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZWXBIKCFBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588625 | |
| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzenesulfonamide | |
CAS RN |
612-30-6 | |
| Record name | 2-(Aminomethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



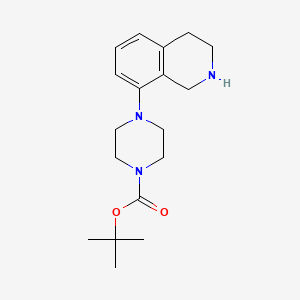
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1628758.png)
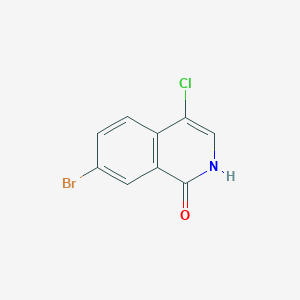
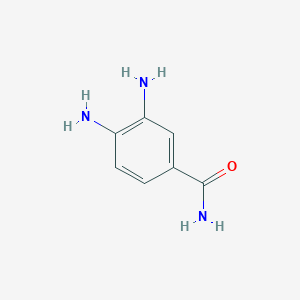
![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

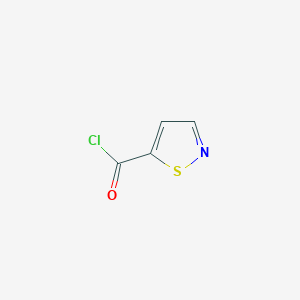
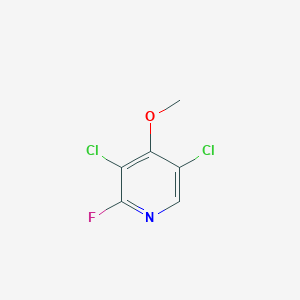
![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)
![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)

![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)
